molecular formula C23H28O2Si B12837759 {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol

Cat. No.: B12837759
M. Wt: 364.6 g/mol
InChI Key: PNUSUXRQEUFSAE-UHFFFAOYSA-N
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Description

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a butoxy group attached to a naphthalene ring, a dimethyl-silanyl group, and a phenyl-methanol moiety. The intricate structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the naphthalene derivative, followed by the introduction of the butoxy group through an etherification reaction. The dimethyl-silanyl group is then introduced via a hydrosilylation reaction, and finally, the phenyl-methanol moiety is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C23H28O2Si

Molecular Weight

364.6 g/mol

IUPAC Name

[2-[(6-butoxynaphthalen-2-yl)-dimethylsilyl]phenyl]methanol

InChI

InChI=1S/C23H28O2Si/c1-4-5-14-25-21-12-10-19-16-22(13-11-18(19)15-21)26(2,3)23-9-7-6-8-20(23)17-24/h6-13,15-16,24H,4-5,14,17H2,1-3H3

InChI Key

PNUSUXRQEUFSAE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO

Origin of Product

United States

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